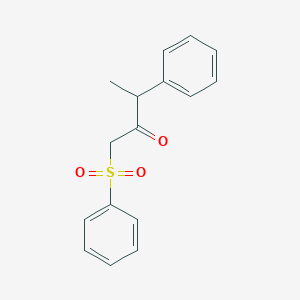

1-(Benzenesulfonyl)-3-phenylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61783-70-8 |

|---|---|

Molecular Formula |

C16H16O3S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-phenylbutan-2-one |

InChI |

InChI=1S/C16H16O3S/c1-13(14-8-4-2-5-9-14)16(17)12-20(18,19)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |

InChI Key |

JFRBUHREEHMHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzenesulfonyl 3 Phenylbutan 2 One and Analogous γ Keto Sulfones

C-S Bond Formation Strategies: Current Advances and Mechanistic Considerations

The introduction of the sulfonyl group is a pivotal step in the synthesis of γ-keto sulfones. Modern organic synthesis has seen a shift towards more efficient, greener, and milder reaction conditions, a trend reflected in the development of novel C-S bond-forming reactions.

Hydrosulfonylation Approaches for γ-Keto Sulfone Synthesis

Hydrosulfonylation has emerged as a powerful and atom-economical method for the synthesis of γ-keto sulfones. This approach typically involves the addition of a sulfonyl precursor across a carbon-carbon multiple bond. A notable advancement is the development of a metal-free, acid-mediated hydrosulfonylation of various ynones and vinyl ketones with sodium sulfinates. rsc.orggoogle.com This method circumvents the need for stoichiometric oxidants and metal catalysts, offering an environmentally friendly pathway to a wide array of γ-keto sulfones with good to excellent yields and broad functional group tolerance. rsc.orggoogle.com The reaction proceeds under mild conditions, making it a practical and efficient C-S sulfonylation approach. rsc.org

For instance, the reaction of 1-phenylprop-2-yn-1-one (B1213515) with sodium benzenesulfinate (B1229208) in the presence of an acid like 4-chlorobenzoic acid (PCBA) can produce the corresponding γ-keto sulfone in high yield. This strategy has been successfully applied to a range of substituted ynones and vinyl ketones.

Direct Sulfonylation of α,β-Unsaturated Ketones and Enones

The direct sulfonylation of α,β-unsaturated ketones, a type of Michael addition, is a cornerstone for the synthesis of γ-keto sulfones. guidechem.com This strategy involves the conjugate addition of a sulfonyl nucleophile to an enone system. Recent progress has focused on developing metal-free and milder conditions for this transformation. rsc.orggoogle.comorgsyn.orgscribd.com An acid-mediated approach using sodium sulfinates as the sulfonyl source has proven effective for the selective synthesis of γ-keto sulfones from α,β-unsaturated ketones. rsc.orggoogle.com This method is lauded for its high efficiency and mild reaction conditions, avoiding the use of often toxic and expensive metal catalysts. rsc.orggoogle.com

The reaction of vinyl ketones with sodium sulfinates under these conditions provides a direct route to the desired γ-keto sulfone products. orgsyn.orgscribd.com The scope of this reaction is broad, accommodating various substituents on both the enone and the sulfinate. orgsyn.org

Electrochemical and Photoredox Transformations for Sulfone Incorporation

In recent years, electrochemical and photoredox catalysis have revolutionized organic synthesis by providing novel pathways for bond formation under mild conditions. These methods have been successfully applied to the synthesis of γ-keto sulfones. reddit.com

Electrochemical synthesis offers an oxidant- and metal-catalyst-free approach. prepchem.comresearchgate.net One such method involves an electrochemical rearrangement reaction where radicals generated from benzenesulfonyl hydrazines induce 1,2-migrations in 2-methylallyl alcohol derivatives, leading to the formation of new C-C and C-S bonds and constructing γ-keto sulfones containing a β-quaternary carbon center. prepchem.comresearchgate.net This electro-oxidative strategy demonstrates excellent functional group tolerance and has the potential for industrial applicability, as evidenced by successful gram-scale reactions. prepchem.com

Photoredox catalysis, utilizing visible light to initiate chemical transformations, has also been employed for the synthesis of sulfones. wikipedia.org For instance, a photoredox-catalyzed α-sulfonylation of ketones has been achieved using silyl (B83357) enol ethers, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and thianthrenium salts. masterorganicchemistry.comnih.govyoutube.com While this method primarily yields β-keto sulfones, the underlying principles of generating sulfonyl radicals under mild, light-mediated conditions hold promise for the development of new synthetic routes to γ-keto sulfones. masterorganicchemistry.comnih.govyoutube.com These radical-based approaches, often involving single-electron transfer (SET) processes, offer a unique umpolung strategy for functionalization. wikipedia.org

Application of Sulfonyl Chlorides and Azides in C-S Bond Construction

Sulfonyl chlorides and, to a lesser extent, sulfonyl azides are well-established and reactive precursors for the introduction of the sulfonyl moiety. reddit.com The atom transfer radical addition (ATRA) of sulfonyl chlorides to olefins is a classic method for forming C-S bonds. khanacademy.org While traditionally requiring metal catalysts, modern advancements have sought to develop milder and more sustainable protocols.

Recent research has demonstrated the electrochemical synthesis of β-keto sulfonyl fluorides via the radical fluorosulfonylation of vinyl triflates with FSO₂Cl, highlighting the utility of sulfonyl chlorides in radical-based C-S bond formation under electrochemical conditions. Although this specific example leads to β-keto sulfonyl fluorides, the generation of sulfonyl radicals from sulfonyl chlorides is a versatile strategy that can be adapted for the synthesis of γ-keto sulfones.

Construction of the Carbon Skeleton: Methodologies for the 3-Phenylbutan-2-one (B1615089) Moiety

The synthesis of the 3-phenylbutan-2-one core is a critical aspect of forming the target molecule. Various classical and modern organic reactions can be employed to construct this carbon framework.

Ketone Condensation and Related Coupling Reactions

Ketone condensation reactions, particularly the aldol (B89426) condensation and its variants, are fundamental tools for C-C bond formation in carbonyl chemistry. libretexts.org The Claisen-Schmidt reaction, which is the condensation of a ketone with an aromatic aldehyde in the presence of a base or acid, is a direct route to α,β-unsaturated ketones that can be precursors to 3-phenylbutan-2-one. libretexts.org For example, the reaction of acetone (B3395972) with benzaldehyde (B42025) would yield 4-phenyl-3-buten-2-one. Subsequent reduction of the double bond would furnish 3-phenylbutan-2-one.

A specific preparation method for 3-methyl-4-phenylbutan-2-one (B1583293) involves the acid-catalyzed condensation of 2-butanone (B6335102) with benzaldehyde to form 3-methyl-4-phenyl-3-buten-2-one, which is then hydrogenated using a palladium on carbon (Pd/C) catalyst to give the saturated ketone. google.comguidechem.com This two-step sequence highlights the power of condensation reactions to build the carbon skeleton, followed by a reduction step to achieve the desired saturation.

The following table summarizes the key reactions involved in the synthesis of the 3-phenylbutan-2-one moiety:

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Claisen-Schmidt Condensation | Acetone, Benzaldehyde | Base or Acid catalyst | 4-Phenyl-3-buten-2-one |

| Hydrogenation | 4-Phenyl-3-buten-2-one | H₂, Pd/C | 3-Phenylbutan-2-one |

| Acid-Catalyzed Condensation | 2-Butanone, Benzaldehyde | Acid catalyst (e.g., HCl) | 3-Methyl-4-phenyl-3-buten-2-one |

| Hydrogenation | 3-Methyl-4-phenyl-3-buten-2-one | H₂, Pd/C | 3-Methyl-4-phenylbutan-2-one |

Functionalization and Derivatization of Phenylbutan-2-one Precursors

The synthesis of γ-keto sulfones, such as 1-(benzenesulfonyl)-3-phenylbutan-2-one, often proceeds through the strategic functionalization and derivatization of appropriate precursors rather than direct modification of the saturated ketone. A key precursor for introducing the 3-phenylbutan-2-one moiety is benzylideneacetone (B49655) ((E)-4-phenylbut-3-en-2-one). This α,β-unsaturated ketone contains the core carbon skeleton and the necessary electrophilic center for the introduction of the sulfonyl group.

The preparation of benzylideneacetone itself is a classic example of a Claisen-Schmidt condensation between benzaldehyde and acetone. This reaction can be catalyzed by either an acid or a base. The presence of the conjugated system in benzylideneacetone is a critical functional handle that allows for a 1,4-conjugate addition, also known as a Michael addition. This reactivity is central to the formation of the desired γ-keto sulfone structure.

Further derivatization of the phenyl ring on benzylideneacetone can be achieved by using substituted benzaldehydes in the initial condensation. This allows for the synthesis of a diverse library of γ-keto sulfones with various functionalities on the aromatic ring, demonstrating the modularity of this synthetic approach.

Multi-Component and One-Pot Synthetic Sequences for Integrated Synthesis

Modern synthetic chemistry increasingly focuses on the development of multi-component and one-pot reactions to enhance efficiency and reduce waste. The synthesis of this compound is well-suited to these approaches. A prominent and highly effective method is the Michael addition of a sulfinate salt, such as sodium benzenesulfinate, to an α,β-unsaturated ketone like benzylideneacetone. nih.govrsc.orgsemanticscholar.org

This reaction can be performed as a one-pot synthesis where the α,β-unsaturated ketone is generated in situ followed by the addition of the sulfinate. For instance, benzaldehyde, acetone, and sodium benzenesulfinate can be reacted in a single vessel, proceeding through a tandem Claisen-Schmidt condensation and sulfa-Michael addition sequence.

Recent advancements have highlighted metal-free procedures for this transformation. nih.govrsc.org An acid-mediated approach for the reaction between sodium sulfinates and α,β-unsaturated ketones provides an environmentally friendly and efficient route to γ-keto sulfones. nih.gov This method avoids the use of metal catalysts and often proceeds under mild conditions with high yields. nih.govsemanticscholar.org The reaction involves the in situ formation of sulfinic acid, which then undergoes a conjugate addition to the enone.

The scope of this reaction is broad, accommodating a variety of substituted α,β-unsaturated ketones and sulfinate salts, making it a versatile tool for generating a library of γ-keto sulfones. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |

| Benzylideneacetone | Sodium benzenesulfinate | This compound | Michael Addition | High efficiency, often metal-free |

| Benzaldehyde, Acetone | Sodium benzenesulfinate | This compound | One-Pot, Tandem Reaction | Condensation followed by Michael Addition |

Green Chemistry Principles and Atom Economy in γ-Keto Sulfone Synthesis

The synthesis of γ-keto sulfones, including this compound, is increasingly being guided by the principles of green chemistry to develop more sustainable and environmentally benign processes. A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

The Michael addition of sodium benzenesulfinate to benzylideneacetone is an excellent example of an atom-economical reaction. In this process, all the atoms of both reactants are incorporated into the desired γ-keto sulfone product, leading to a theoretical atom economy of 100%. This minimizes the generation of waste byproducts.

Furthermore, the development of metal-free catalytic systems for this transformation aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. nih.govrsc.org Conducting these reactions in greener solvents or even under solvent-free conditions further enhances their environmental credentials. The operational simplicity and mild reaction conditions associated with many of these newer methods also contribute to a reduction in energy consumption. semanticscholar.org

| Green Chemistry Principle | Application in γ-Keto Sulfone Synthesis |

| Atom Economy | Michael addition incorporates all reactant atoms into the product. |

| Use of Safer Solvents and Auxiliaries | Development of reactions in greener solvents or solvent-free conditions. |

| Catalysis | Use of metal-free and acid-mediated conditions instead of stoichiometric reagents. |

| Design for Energy Efficiency | Mild reaction conditions reduce energy consumption. |

Reactivity Profiles and Transformational Chemistry of 1 Benzenesulfonyl 3 Phenylbutan 2 One Derivatives

Reductive Transformations and their Stereocontrol

The reduction of the keto group in β-keto sulfones like 1-(benzenesulfonyl)-3-phenylbutan-2-one to the corresponding β-hydroxy sulfone is a synthetically valuable transformation, as the products are important chiral building blocks. nih.gov Controlling the stereochemistry of this reduction is a key challenge.

Asymmetric Transfer Hydrogenation (ATH) of Sulfone-Containing Ketones

Asymmetric transfer hydrogenation (ATH) has proven to be a powerful method for the stereoselective reduction of ketones, including β-keto sulfones. The dynamic kinetic resolution (DKR) of β-keto sulfones can be achieved with high efficiency using ATH. rsc.orgfao.org This process typically employs a ruthenium catalyst, such as (S,S)-RuClN-(tosyl)-1,2-diphenylethylenediamine, in the presence of a hydrogen source like a formic acid/triethylamine mixture. rsc.orgdocumentsdelivered.com This methodology allows for the synthesis of β-hydroxy sulfones with excellent diastereoselectivity and enantioselectivity. rsc.org One-pot syntheses have also been developed where the β-keto sulfone is generated in situ and then reduced via ATH in an aqueous medium, offering a more environmentally friendly approach. organic-chemistry.org

| Catalyst | Hydrogen Source | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S,S)-RuClN-(tosyl)-1,2-diphenylethylenediamine | HCOOH/NEt₃ | Up to >99:1 | Up to >99% |

| RuCl(S,S)-TsDPEN) | HCOONa | - | High |

This table presents data on the asymmetric transfer hydrogenation of β-keto sulfones, which are structurally related to this compound.

Chemoselective Reductions Targeting Ketone and Sulfone Functionalities

The chemoselective reduction of the carbonyl group in the presence of the sulfone is readily achievable due to the high stability of the sulfone moiety to most reducing agents. Biocatalytic reductions using alcohol dehydrogenases (ADHs) have emerged as a highly selective method for the synthesis of optically active β-hydroxy sulfones from β-keto sulfones. d-nb.inforesearchgate.net This enzymatic approach offers access to both (R)- and (S)-β-hydroxy sulfones with high conversion rates and excellent optical purities. d-nb.info Additionally, various alkyl aluminum compounds can be used for the reduction of β-keto sulfones to β-hydroxy sulfones. nih.gov The presence of electron-withdrawing groups, such as the phenyl substituent in this compound, can favor the reduction of the carbonyl group. nih.gov

Carbon-Carbon Bond Forming Reactions: Enolate Chemistry and Alkylation Strategies

The acidic α-proton of this compound allows for the facile generation of an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions. The alkylation of such enolates is a common strategy for introducing new substituents at the α-position. youtube.comyoutube.com The reaction is typically an SN2 process, favoring primary and secondary alkyl halides as electrophiles. youtube.com

A key consideration in the alkylation of unsymmetrical ketones is regioselectivity. For this compound, deprotonation can occur on either side of the carbonyl group. The use of a bulky base like lithium diisopropylamide (LDA) generally favors the formation of the kinetic enolate by removing the less sterically hindered proton. youtube.com The choice of base and reaction conditions can influence the ratio of C-alkylation to O-alkylation products. youtube.com While C-alkylation is often the desired outcome, O-alkylation to form an enol ether can be a competing pathway. youtube.com Base-catalyzed C-alkylation of potassium enolates with styrenes has also been reported as a practical method for the elaboration of related structures. rsc.org

Cyclization Reactions Leading to Complex Heterocyclic Frameworks

The versatile functionality of this compound and its derivatives allows for their use as precursors in the synthesis of various heterocyclic compounds.

Intramolecular Cycloaddition Reactions Involving Sulfonyl-Activated Substrates

Derivatives of this compound containing an appropriately positioned unsaturation can undergo intramolecular cycloaddition reactions. For instance, an olefinic chain attached to the carbon framework could participate in an intramolecular [2+2] photocycloaddition with the enone system. mdpi.com Another possibility involves the generation of a reactive acylketene intermediate from a derivative, which can then be trapped intramolecularly by a pendant nucleophile to form cyclic structures. nih.gov These types of reactions are powerful methods for the construction of complex polycyclic systems.

Derivatization to Aziridines and Oxazolines via Azido Ketone Intermediates

The introduction of an azide (B81097) group at the α-position to the carbonyl in this compound would yield an α-azido β-keto sulfone. These α-azido ketones are versatile intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov For example, reduction of the azide and ketone functionalities followed by intramolecular cyclization can lead to the formation of aziridines. nih.govrsc.orgresearchgate.net Alternatively, α-azido ketones can react with aldehydes or ketones to form oxazoline (B21484) derivatives. nih.gov The synthesis of 2-oxazolines can also be achieved through the isomerization of 3-amido-2-phenyl azetidines, which could potentially be accessed from derivatives of the title compound. mdpi.com

Functional Group Interconversions and Chemoselective Derivatizations

The presence of both a ketone and a sulfone functional group allows for a variety of selective transformations. The reactivity of the α-carbon, situated between these two electron-withdrawing groups, is a key feature in the derivatization of this compound.

Reactions at the Carbonyl Group: Reduction to β-Hydroxy Sulfones

A primary transformation of β-ketosulfones involves the chemoselective reduction of the carbonyl group to afford the corresponding β-hydroxy sulfones. This conversion is of significant synthetic interest as the products are valuable intermediates for various organic syntheses, including the Julia-Lythgoe olefination. The reduction can be achieved with high stereoselectivity using different reagents.

For instance, biocatalytic reductions using alcohol dehydrogenases (ADHs) have proven effective for the stereoselective synthesis of both (R)- and (S)-β-hydroxy sulfones from their parent β-ketosulfones. These enzymatic reactions often proceed with high conversion rates and excellent enantiomeric excess. Additionally, chemical reagents such as alkyl aluminum compounds (e.g., i-Bu₃Al and Et₃Al) and sodium borohydride (B1222165) are also effective in the hydrogenation of the keto group.

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Aqueous medium, Isopropanol | High stereoselectivity (up to >99% ee), mild conditions | tandfonline.comwikipedia.org |

| i-Bu₃Al, Et₃Al | Methylene (B1212753) dichloride, 0-5 °C to RT | Effective for hydrogenation, forms aluminum complexes | rsc.org |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Commonly used, high diastereoselectivity possible | rsc.org |

Reactions at the α-Carbon: Alkylation and Acylation

The protons on the carbon atom flanked by the benzenesulfonyl and carbonyl groups (the α-carbon) are significantly acidic. This allows for easy deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a stabilized enolate. This nucleophilic enolate can then undergo reactions with various electrophiles.

Alkylation: The reaction of the enolate with alkyl halides results in the formation of α-alkylated β-ketosulfones. This provides a direct method for introducing alkyl chains at the α-position.

Acylation: Similarly, treatment of the enolate with acylating agents, such as acid chlorides or anhydrides, yields α-acylated β-ketosulfones.

These reactions are fundamental for building more complex carbon skeletons from the this compound framework.

Reactions Involving the Sulfonyl Group: Reductive Desulfonylation

| Reagent System | Conditions | Outcome | Reference |

|---|---|---|---|

| TiCl₄/Sm | THF, room temp or reflux | Yields corresponding ketone | lookchem.com |

| TiCl₄–Zn | Mild conditions | Yields corresponding ketone in good yields | nih.govchem-station.com |

| Ascorbic Acid | Photochemical, green approach | Photoinduced electron-transfer leads to desulfonylation | almerja.com |

The Role of the Benzenesulfonyl Group in Directing Reactivity and Regioselectivity

The benzenesulfonyl group is not merely a passive functional group; it actively influences the molecule's reactivity and dictates the regiochemical outcome of many of its reactions.

Activation of the α-Position

The primary role of the benzenesulfonyl group is its powerful electron-withdrawing effect. This effect, in conjunction with the adjacent carbonyl group, significantly increases the acidity of the protons on the intervening methylene carbon (C1). The pKa of these α-protons is lowered substantially, making them readily abstractable by even moderate bases. This activation is crucial for the alkylation and acylation reactions discussed previously, as it allows for the regioselective formation of an enolate at the C1 position. In the absence of the sulfonyl group, the enolate of 3-phenylbutan-2-one (B1615089) could form on either side of the carbonyl, leading to a mixture of products. The benzenesulfonyl group thus ensures that derivatization occurs specifically at the desired location.

Influence on Regioselectivity of Enolate Formation

For this compound, there are two potential sites for enolization: the α-carbon (C1) next to the sulfonyl group and the α'-carbon (C3) bearing the phenyl group. Due to the potent inductive and resonance effects of the SO₂ group, the protons at C1 are far more acidic than the single proton at C3. Consequently, deprotonation occurs almost exclusively at the C1 position. This leads to the formation of a single regioisomer of the enolate, which in turn ensures high regioselectivity in subsequent reactions with electrophiles. The benzenesulfonyl group acts as a powerful directing group for these carbon-carbon bond-forming reactions.

Directing Effect in Electrophilic Aromatic Substitution

The molecule contains two aromatic rings: the benzenesulfonyl ring and the phenyl ring of the 3-phenylbutyl moiety. Each is influenced by its substituent, which directs the position of any subsequent electrophilic aromatic substitution (EAS) reactions.

Benzenesulfonyl Ring: The sulfonyl group (-SO₂R) is a strongly deactivating, meta-directing group. It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack than benzene. If a reaction were forced to occur on this ring, the incoming electrophile would be directed to the meta position.

Phenyl Ring: The phenyl group is attached to a secondary alkyl chain. Alkyl groups are activating, ortho-, para-directing groups. They donate electron density to the ring, making it more reactive towards electrophiles than benzene. Therefore, electrophilic substitution (e.g., nitration, halogenation) would preferentially occur on this ring at the ortho and para positions.

This difference in reactivity and directing effects allows for the selective functionalization of one aromatic ring over the other.

The Sulfonyl Group as a Removable Control Element

As highlighted in the discussion of reductive desulfonylation, the benzenesulfonyl group can be viewed as a temporary activating and directing group. It facilitates the regioselective formation of a C-C bond alpha to a carbonyl, a synthetically valuable transformation. Once this bond is formed, the sulfonyl group can be cleaved, yielding a product that would be difficult to synthesize regioselectively from the parent ketone directly. This "activate-and-remove" strategy underscores the utility of the benzenesulfonyl group in controlling reactivity and regioselectivity in complex organic syntheses.

Stereochemical Control and Enantioselective Synthesis of 1 Benzenesulfonyl 3 Phenylbutan 2 One Analogs

Chiral Auxiliaries and Substrate Control in Stereoselective Transformations

One of the classical yet effective strategies for controlling stereochemistry is the use of chiral auxiliaries. In this approach, an achiral or racemic substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary creates a diastereomeric intermediate, allowing for the differentiation of prochiral faces of the substrate.

Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated considerable utility in asymmetric synthesis. scielo.org.mx For instance, a substrate can be attached to a chiral auxiliary like a 4-phenylthiazolidinethione. scielo.org.mx This adduct establishes a stereo-differentiated environment, which can control the approach of reagents in reactions such as aldol (B89426) condensations, Michael additions, or alkylations, leading to the formation of one diastereomer in preference to others. scielo.org.mx After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled, yielding the enantiomerically enriched product. While not directly applied to 1-(Benzenesulfonyl)-3-phenylbutan-2-one in the provided sources, this principle is a foundational method for the stereocontrolled synthesis of related carbonyl compounds.

Substrate control is another facet of this strategy, where existing stereocenters within the reactant molecule influence the stereochemistry of newly formed centers. This is particularly relevant in the synthesis of complex molecules with multiple chiral centers.

Organocatalytic Approaches for Asymmetric Induction in γ-Keto Sulfone Formation

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. These small organic molecules can catalyze reactions with high enantioselectivity. For the formation of γ-keto sulfones, various organocatalytic methods have been developed.

One notable approach is the enantioselective radical reaction of potassium alkyltrifluoroborates with α,β-unsaturated carbonyl compounds, mediated by a photoinduced organocatalytic system. This method provides an efficient route to chiral β-sulfonyl carbonyl compounds (γ-keto sulfones) in good yields and with excellent enantioselectivity, reaching up to 96% ee. researchgate.net Another strategy involves the asymmetric sulfa-Michael addition, which can be triggered in cascade reactions to build complex chiral structures. tandfonline.com These methods demonstrate the versatility of organocatalysis in constructing chiral sulfones under mild conditions. researchgate.net

Metal-Catalyzed Asymmetric Synthesis: Ligand Design and Catalyst Performance

Metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. The design of chiral ligands that coordinate to the metal center is paramount for achieving high levels of stereocontrol.

Ruthenium complexes are particularly effective for the asymmetric transfer hydrogenation (ATH) of ketones. acs.org In this process, hydrogen is transferred from a donor molecule, such as a formic acid/triethylamine mixture or isopropanol, to the ketone substrate. mdpi.com Chiral ligands, often diamines or amino alcohols, create a chiral environment around the ruthenium atom, enabling the selective formation of one enantiomer of the corresponding alcohol.

For the synthesis of chiral β-hydroxy sulfones (the reduction products of γ-keto sulfones), Ru(II)-catalyzed ATH has been highly successful. Specifically, the dynamic kinetic resolution (DKR) of β-keto sulfones has been achieved using catalysts like (S,S)-RuClN-(tosyl)-1,2-diphenylethylenediamine. rsc.orgfao.org This process simultaneously racemizes the starting keto sulfone and selectively reduces one enantiomer, allowing for the theoretical conversion of 100% of the racemic starting material into a single diastereomer of the product alcohol with high enantiomeric excess. rsc.orgfao.orgnih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of various β-Keto Sulfones

| Substrate (R) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Phenyl | >99:1 | >99% | 96% | rsc.org |

| 4-Methylphenyl | >99:1 | >99% | 94% | rsc.org |

| 4-Methoxyphenyl | >99:1 | >99% | 95% | rsc.org |

| 4-Chlorophenyl | >99:1 | >99% | 95% | rsc.org |

| 2-Naphthyl | >99:1 | >99% | 95% | rsc.org |

| 2-Thienyl | >99:1 | 99% | 90% | rsc.org |

Reaction conditions typically involve a ruthenium catalyst, a hydrogen source (e.g., HCOOH/NEt3), and a suitable solvent.

Rhodium-based catalysts are also highly effective for the asymmetric hydrogenation of various unsaturated substrates. Rh-catalyzed hydrogenation of β-sulfonyl-α,β-unsaturated ketones has been developed as a highly chemo- and enantioselective method to access chiral γ-ketosulfones. bohrium.comacs.org This reaction proceeds with excellent chemoselectivity, reducing the carbon-carbon double bond while leaving the ketone functionality intact, and achieves high enantioselectivities (up to >99% ee). bohrium.comacs.org

Furthermore, Rh-catalyzed asymmetric hydrogenation of α-substituted alkenyl sulfones and allylic sulfones provides efficient pathways to other classes of chiral sulfones. acs.orgrsc.org The success of these reactions often relies on the use of specialized chiral phosphine ligands, such as f-spiroPhos, which create a highly effective chiral pocket around the rhodium center. acs.orgrsc.org

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Sulfonyl-α,β-unsaturated Ketones

| Substrate (R1, R2) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Phenyl, Phenyl | 96% | 95% | acs.org |

| 4-Methylphenyl, Phenyl | 97% | 99% | acs.org |

| 4-Fluorophenyl, Phenyl | 97% | 98% | acs.org |

| 2-Naphthyl, Phenyl | >99% | 99% | acs.org |

| Phenyl, Methyl | 91% | 82% | acs.org |

Conditions typically involve a Rh(I) precursor, a chiral phosphine ligand, and hydrogen gas.

Diastereoselective Synthesis and Dynamic Kinetic Resolution Strategies

When a molecule contains more than one stereocenter, both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration must be controlled. Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material that has a stereocenter that can be easily epimerized (racemized) into a product with two or more stereocenters, in high diastereomeric and enantiomeric purity. princeton.eduprinceton.edu

The Ru(II)-catalyzed asymmetric transfer hydrogenation of β-keto sulfones is a prime example of DKR. rsc.orgfao.org The stereocenter alpha to the carbonyl and sulfonyl groups in the β-keto sulfone is prone to racemization under basic conditions. The chiral ruthenium catalyst then reduces the carbonyl group enantioselectively. Because the starting material is constantly racemizing, the less reactive enantiomer is converted to the more reactive one, allowing the entire mixture to be transformed into a single, highly enriched stereoisomer of the β-hydroxy sulfone product. nih.gov This process can generate products with three contiguous stereocenters with remarkable diastereoselectivity. nih.gov This method has been shown to produce β-hydroxy sulfones with diastereomeric ratios often exceeding 99:1 and enantiomeric excesses greater than 99%. rsc.org

Advanced Methods for Stereochemical Analysis and Assignment

The unambiguous determination of the stereochemistry of newly synthesized chiral compounds is crucial. Several advanced analytical techniques are employed for this purpose.

X-ray crystallography is the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. The absolute configuration of a product from a nickel-catalyzed asymmetric synthesis of a β-chiral sulfone was confirmed using this method. acs.org The crystal structure data for the product of a dynamic kinetic resolution of a β-keto sulfone is also available, confirming its stereochemistry. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) NMR, is widely used to determine the relative stereochemistry (diastereomeric ratio) of a product mixture. The different spatial environments of protons in different diastereomers result in distinct chemical shifts and coupling constants. Techniques like the Nuclear Overhauser Effect (NOE) can provide through-space correlation information to help assign relative stereochemistry.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and powerful method for determining the enantiomeric excess (ee) of a reaction product. The chiral column material interacts differently with the two enantiomers, causing them to elute at different times, allowing for their separation and quantification.

Mechanistic Investigations into Reactions Involving 1 Benzenesulfonyl 3 Phenylbutan 2 One and Its Precursors/derivatives

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of β-ketosulfones, such as 1-(Benzenesulfonyl)-3-phenylbutan-2-one, can be achieved through various synthetic routes. One common approach involves the Michael addition of a sulfinate salt to an α,β-unsaturated ketone. For the synthesis of the target compound, this would involve the reaction of sodium benzenesulfinate (B1229208) with benzylidene acetone (B3395972) (4-phenyl-3-buten-2-one).

The reaction pathway is generally understood to proceed via a nucleophilic attack of the sulfinate anion on the β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent protonation of this enolate yields the final β-ketosulfone product.

Another potential pathway for the formation of related β-ketosulfones involves the reaction of an α-haloketone with a sulfinate salt. In the context of a precursor to the target molecule, 3-chloro-4-phenylbutan-2-one (B14708161) could react with sodium benzenesulfinate. This reaction would proceed through a nucleophilic substitution mechanism, where the sulfinate anion displaces the chloride ion.

Characterization and Role of Reactive Intermediates: Radical Cations, Carbocations, and Anionic Species

The reactions involving the synthesis and transformation of this compound and its analogs can involve several types of reactive intermediates.

In reactions where the β-ketosulfone itself acts as a nucleophile (for example, in alkylation or acylation reactions at the α-carbon), the formation of a carbanion at the C-1 position is a critical step. The acidity of the α-protons is enhanced by the presence of both the adjacent sulfonyl and carbonyl groups, facilitating the formation of this anionic intermediate.

Radical Species: While less common for the direct synthesis of this compound, radical pathways have been implicated in some syntheses of β-ketosulfones. For instance, the use of radical initiators in the addition of sulfonyl halides to alkenes can proceed through sulfonyl radical intermediates.

Detailed Analysis of Catalytic Cycles and Identification of Active Species

Catalysis plays a significant role in the synthesis of β-ketosulfones, often improving reaction rates and selectivity.

In metal-catalyzed Michael additions, the catalyst's primary role is to activate the reactants. For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen of the α,β-unsaturated ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the sulfinate.

A proposed catalytic cycle for a Ni(II)-catalyzed asymmetric Michael addition of β-ketosulfones to nitroalkenes, which can be extrapolated to other similar reactions, involves the following key steps:

Coordination of the β-ketosulfone to the Ni(II) complex.

Formation of a nickel enolate intermediate.

Coordination of the electrophile (e.g., an α,β-unsaturated ketone) to the nickel center.

Intramolecular carbon-carbon bond formation via nucleophilic attack of the enolate on the coordinated electrophile.

Product dissociation and regeneration of the active catalyst.

The active species in such cycles is the Ni(II)-enolate complex, which facilitates the stereocontrolled formation of the product.

Kinetic and Thermodynamic Studies Informing Mechanistic Understanding

The outcome of chemical reactions, including the formation of this compound, can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one. libretexts.org

In the context of the Michael addition to form this compound, the reaction is generally considered to be thermodynamically controlled, leading to the more stable 1,4-adduct. However, the possibility of competing side reactions or the formation of kinetic products under specific conditions cannot be entirely ruled out without specific experimental data.

| Condition | Controlling Factor | Dominant Product |

| Low Temperature | Kinetic Control | Product formed fastest |

| High Temperature | Thermodynamic Control | Most stable product |

Understanding these principles is essential for optimizing reaction conditions to favor the formation of the desired product, this compound, and to minimize the formation of unwanted byproducts.

Synthetic Utility and Strategic Applications of 1 Benzenesulfonyl 3 Phenylbutan 2 One in Organic Synthesis

Function as a Versatile Building Block in Multi-Step Synthetic Sequences

1-(Benzenesulfonyl)-3-phenylbutan-2-one is a powerful building block in multi-step synthesis due to the reactivity of its constituent functional groups. The carbon atom situated between the carbonyl and sulfonyl groups is particularly acidic, facilitating deprotonation to form a stabilized carbanion. This nucleophilic species can readily participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations.

The general reactivity of β-keto sulfones allows them to be incorporated into longer synthetic sequences, where the sulfonyl and keto groups can be sequentially or concertedly modified. For instance, the ketone can be reduced to an alcohol, converted to an amine, or otherwise manipulated, while the sulfonyl group can be removed under reductive conditions later in the sequence. This flexibility allows chemists to introduce specific functionalities and build up molecular complexity in a controlled, stepwise manner. scispace.com The ability to engage in these transformations makes compounds like this compound crucial intermediates in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined.

Employment of the Sulfone Group as a Removable Directing Group in Asymmetric Synthesis

The sulfonyl group is not merely a passive functionality; it plays a critical role as a removable directing group, particularly in asymmetric synthesis. nih.govnih.gov In reactions such as the asymmetric transfer hydrogenation of ketones, the sulfone group can direct the stereochemical outcome of the reduction. nih.govresearchgate.net This directing effect arises from its steric and electronic properties, which can influence the binding of the substrate to the chiral catalyst, favoring the formation of one enantiomer over the other.

Once the desired stereochemistry has been established at a nearby chiral center, the sulfonyl group can be reductively cleaved. Common reagents for this desulfonylation include sodium amalgam, aluminum amalgam, or samarium(II) iodide. This "traceless" removal of the directing group is a powerful strategy in asymmetric synthesis, as it allows for the installation of chirality without incorporating the directing group into the final product. researchgate.net This approach provides access to enantiomerically enriched alcohols and other chiral molecules that would be challenging to obtain through direct asymmetric methods on the corresponding ketone without the sulfone's directing influence. nih.govnih.gov The use of sulfones as chiral auxiliaries is a well-established strategy for the formation of carbon-carbon bonds. researchgate.net

Precursor to Structurally Complex Organic Molecules and Diverse Chemical Scaffolds

The synthetic versatility of this compound enables its use as a precursor for a wide range of structurally complex and diverse molecules. Through carefully designed reaction sequences, this building block can be elaborated into various chemical scaffolds that are of interest in medicinal chemistry and materials science.

For example, the enolate derived from this β-keto sulfone can react with various electrophiles to introduce new substituents and build molecular complexity. Subsequent cyclization reactions can then lead to the formation of heterocyclic systems. The ability to form diverse structures is a key aspect of diversity-oriented synthesis, which aims to create libraries of complex compounds for biological screening. mdpi.com The 1,4-benzodiazepine (B1214927) scaffold, for instance, is a privileged structure in drug design, and multicomponent reactions are often employed to accelerate access to diverse derivatives. nih.govnih.gov Similarly, α-amino ketones are high-value synthons for a variety of applications in synthetic and medicinal chemistry. rsc.org The strategic application of building blocks like this compound allows for the efficient construction of such valuable molecular frameworks.

Strategic Importance in Retrosynthetic Analysis for Target Molecule Construction

In the context of retrosynthetic analysis—the process of deconstructing a target molecule to identify simpler starting materials—this compound represents a valuable synthon. pressbooks.publibretexts.org A synthon is a conceptual fragment that assists a chemist in planning a synthesis. When a complex target molecule contains a β-hydroxy ketone or a related structural motif, a chemist can perform a "disconnection" that identifies a β-keto sulfone, such as this compound, as a potential precursor. hilarispublisher.comicj-e.org

This retrosynthetic strategy is advantageous because it simplifies a complex target into a readily available or easily synthesizable building block. The sulfone group offers a reliable handle for introducing functionality and controlling stereochemistry, as discussed previously. journalspress.com The key retrosynthetic disconnections that lead back to a β-keto sulfone often involve breaking carbon-carbon bonds formed via enolate alkylation or aldol (B89426) reactions. youtube.com Recognizing the potential to use this compound or similar structures allows for the design of more efficient and convergent synthetic routes, highlighting its strategic importance in the art of organic synthesis. nih.gov

Future Research Directions and Perspectives on Benzenesulfonyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Benzenesulfonyl Ketones.

The traditional synthesis of benzenesulfonyl ketones often relies on methods that may not align with the modern principles of green chemistry. Future research is increasingly directed towards the development of novel and sustainable synthetic routes that offer improved atom economy, reduced waste, and the use of environmentally benign reagents and conditions.

A significant area of development is the use of photocatalysis. Visible-light-mediated approaches have emerged as powerful tools for the synthesis of β-keto sulfones. For instance, the use of heterogeneous graphitic carbon nitride (g-C3N4) as a recyclable photocatalyst enables the synthesis from commercially available phenylacetylenes or ketones and sodium sulfinates under blue light irradiation. This methodology represents a sustainable alternative to traditional methods that often require stoichiometric and harsh oxidants.

Electrochemical synthesis is another promising avenue for the sustainable production of benzenesulfonyl ketones. An electroreductive protocol for the radical fluorosulfonylation of vinyl triflates using inexpensive graphite (B72142) felt electrodes has been developed, avoiding the need for a sacrificial anode. This metal-free method operates under mild conditions and is scalable, offering a green and efficient route to valuable β-keto sulfonyl fluorides.

Furthermore, the development of metal-free catalytic systems is a key focus. An acid-mediated, metal-free hydrosulfonylation of ynones and vinyl ketones with sodium sulfinates has been reported. This approach is highly efficient and avoids the use of transition metal catalysts, which can be toxic and expensive. Similarly, sonication-assisted, one-pot, metal-free synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates in water highlights the potential of alternative energy sources to promote sustainable reactions.

The following table summarizes some of the novel and sustainable methodologies for the synthesis of β-keto sulfones.

| Starting Materials | Reagents/Catalyst | Conditions | Product | Key Features |

| Phenylacetylenes/Ketones, Sodium Sulfinates | g-C3N4 | Blue light | β-Keto Sulfones | Heterogeneous, recyclable photocatalyst |

| Vinyl Triflates, FSO2Cl | Graphite felt electrodes | Electroreduction | β-Keto Sulfonyl Fluorides | Metal-free, avoids sacrificial anode |

| Ynones/Vinyl Ketones, Sodium Sulfinates | Acid (e.g., PCBA) | Metal-free | γ-Keto Sulfones | Environmentally friendly, mild conditions |

| Styrenes, NBS, Sodium Sulfinates | None | Sonication, water | β-Keto Sulfones | Metal-free, co-oxidant-free, green solvent |

Exploration of Underexplored Reactivity Pathways and Transformations.

The rich functionality of benzenesulfonyl ketones provides a platform for exploring a multitude of reactivity pathways, many of which remain underexplored. Future research will likely focus on uncovering novel transformations that leverage the unique electronic nature of these compounds.

One area of interest is the further functionalization of the α-carbon. While α-amination of ketones with sulfonamides has been demonstrated using iron catalysis, the development of enantioselective variants and the use of a broader range of nitrogen sources would be a valuable extension. The directing effect of the sulfonyl and ketone groups could be exploited for C-H functionalization at other positions in the molecule, a strategy that is gaining prominence in organic synthesis.

Cycloaddition reactions involving benzenesulfonyl ketones as either the diene or dienophile component are another area ripe for exploration. The electron-withdrawing nature of the benzenesulfonyl and keto groups can significantly influence the reactivity and selectivity of these reactions, potentially leading to the synthesis of complex polycyclic systems that would be difficult to access through other means. The development of novel intramolecular cycloadditions, in particular, could provide rapid access to intricate molecular architectures.

Radical-mediated transformations also present a promising frontier. The generation of sulfonyl radicals from benzenesulfonyl ketones or their precursors can initiate a cascade of reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed multicomponent reactions involving the in-situ generation of sulfonyl radicals have been shown to be effective for the synthesis of β-keto sulfones, and expanding this concept to other radical-mediated transformations is a logical next step.

Finally, the transformation of the sulfonyl group itself is an area that warrants further investigation. While the sulfonyl group is often considered a stable activating or directing group, its conversion into other functionalities could significantly enhance the synthetic utility of benzenesulfonyl ketones.

Advanced Stereocontrol in the Synthesis of Complex Molecular Architectures.

The development of methods for controlling the stereochemistry of reactions involving benzenesulfonyl ketones is crucial for their application in the synthesis of complex, biologically active molecules. Future research will undoubtedly focus on advancing the stereocontrol in the synthesis and subsequent transformations of these compounds.

A key area of development is the catalytic asymmetric synthesis of chiral β-keto sulfones. While some progress has been made, for example, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation to access enantioenriched α-difunctionalized cyclic sulfones, there is a need for more general and efficient methods. The development of novel chiral ligands and catalyst systems that can effectively control the stereochemistry of C-C and C-S bond formation will be a major focus.

The use of chiral auxiliaries is another important strategy for achieving stereocontrol. Chiral oxazolidinones and other auxiliaries have been successfully employed in a variety of asymmetric transformations. Future work in this area could involve the development of new, more efficient, and easily recyclable chiral auxiliaries specifically designed for reactions involving benzenesulfonyl ketones. The temporary incorporation of a chiral sulfinyl group has been shown to mediate stereocontrolled reactions, and further exploration of this concept is warranted.

Furthermore, the stereoselective transformation of the ketone functionality in benzenesulfonyl ketones is of significant interest. The reduction of the carbonyl group to a hydroxyl group creates a new stereocenter, and a number of methods for the enantioselective reduction of β-keto sulfones to chiral β-hydroxy sulfones have been developed, including enzymatic reductions and catalytic asymmetric transfer hydrogenation. Future research will likely focus on expanding the substrate scope of these reactions and developing new catalytic systems with even higher levels of stereoselectivity.

The following table provides examples of stereocontrol strategies in the chemistry of sulfones.

| Reaction Type | Strategy | Catalyst/Auxiliary | Outcome |

| Asymmetric Allylic Alkylation | Dynamic Kinetic Resolution | Palladium catalyst with chiral ligand | Enantioenriched α-difunctionalized cyclic sulfones |

| Asymmetric Reduction | Asymmetric Transfer Hydrogenation | Ru-catalyst with chiral diamine ligand | Chiral β-hydroxy sulfones with high enantioselectivity |

| Michael Addition | Chiral Auxiliary | Temporary chiral sulfinyl group | Diastereoselective formation of new stereocenters |

| Asymmetric Sulfonylalkenylation | Dual Catalysis | Visible-light and Nickel catalysis with chiral ligand | Enantioenriched β-chiral sulfones |

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency.

The integration of modern technologies such as flow chemistry and automated synthesis holds immense potential for improving the scalability, efficiency, and safety of benzenesulfonyl ketone synthesis. Future research in this area will be crucial for translating laboratory-scale discoveries into industrially viable processes.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for continuous manufacturing. The synthesis of sulfones and related compounds has been successfully demonstrated in flow reactors. For example, an efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones has been developed, which operates without a supporting electrolyte and can be fully automated. Another example is a three-step continuous flow synthesis of β/γ-substituted ketones, where the initial step involves the photocatalyzed addition of an aldehyde to phenyl vinyl sulfone to generate a β-keto sulfone intermediate. The development of more sophisticated multi-step flow syntheses involving benzenesulfonyl ketones will be a key area of future research.

Automated synthesis platforms, often coupled with high-throughput screening, can significantly accelerate the discovery and optimization of new reactions and synthetic routes. These platforms can be used to rapidly screen different catalysts, reagents, and reaction conditions for the synthesis of benzenesulfonyl ketones. The integration of automated synthesis with in-line analytical techniques can provide real-time data for reaction optimization, leading to a more efficient and data-driven approach to chemical synthesis. The development of automated workflows that include synthesis, work-up, and purification will be essential for the high-throughput generation of libraries of benzenesulfonyl ketone derivatives for applications in drug discovery and materials science.

The combination of flow chemistry and automated synthesis will enable the development of end-to-end processes for the on-demand production of benzenesulfonyl ketones and their derivatives with high purity and reproducibility. This will not only enhance the efficiency of chemical research but also facilitate the translation of new discoveries from the laboratory to industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.